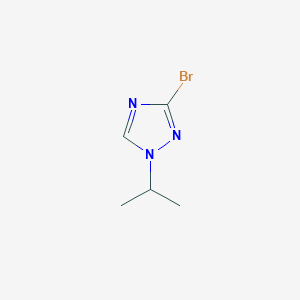![molecular formula C19H20N2O4S2 B2760684 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 923412-56-0](/img/structure/B2760684.png)
4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides This compound features a benzylsulfonyl group attached to a butanamide backbone, with a methoxybenzo[d]thiazolyl moiety
作用机制
Target of Action
Compounds with similar structures have been found to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
It’s suggested that the most active derivatives of similar compounds bind stably to the allosteric center of rt . This binding results in an uncompetitive inhibition mode
Biochemical Pathways
It’s known that hiv-1 rt inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (hiv-1) infection .
Result of Action
The inhibition of hiv-1 rt would prevent the replication of the virus, thereby slowing the progression of the infection .
Action Environment
It’s known that solvent polarity can gradually inhibit the excited state intramolecular proton transfer (esipt) reaction of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: The initial step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.
Coupling with Butanamide: The benzylsulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the benzylsulfonyl butanamide intermediate.
Introduction of the Benzo[d]thiazolyl Group: The final step involves the coupling of the benzylsulfonyl butanamide intermediate with 4-methoxybenzo[d]thiazole-2-amine under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its sulfonyl amide structure can mimic natural substrates or inhibitors, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, such as enzymes or receptors involved in pathological processes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials.
相似化合物的比较
Similar Compounds
4-(Benzylsulfonyl)butanamide: Lacks the methoxybenzo[d]thiazolyl group, resulting in different chemical and biological properties.
N-(4-Methoxybenzo[d]thiazol-2-yl)butanamide: Lacks the benzylsulfonyl group, which may reduce its potency and specificity in certain applications.
Benzylsulfonyl derivatives: Other derivatives with different substituents on the aromatic ring or variations in the sulfonyl group.
Uniqueness
4-(Benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is unique due to the combination of its benzylsulfonyl and methoxybenzo[d]thiazolyl groups. This dual functionality allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
IUPAC Name |
4-benzylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-15-9-5-10-16-18(15)21-19(26-16)20-17(22)11-6-12-27(23,24)13-14-7-3-2-4-8-14/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQPOZNKYPWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide](/img/structure/B2760603.png)
![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)

![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2760609.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)


![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)


![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)
